N-[4-(6-chloro-3,4-dihydropyrazino[1,2-a]benzimidazol-2(1H)-yl)-2-methoxyphenyl]furan-2-carboxamide
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Overview
Description
N-[4-(6-CHLORO-3,4-DIHYDROPYRAZINO[1,2-A]BENZIMIDAZOL-2(1H)-YL)-2-METHOXYPHENYL]-2-FURAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure, which includes a chlorinated dihydropyrazino-benzimidazole core linked to a methoxyphenyl group and a furamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[4-(6-CHLORO-3,4-DIHYDROPYRAZINO[1,2-A]BENZIMIDAZOL-2(1H)-YL)-2-METHOXYPHENYL]-2-FURAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization to form the benzimidazole ring . The chlorination of the benzimidazole ring is then carried out using reagents such as thionyl chloride or phosphorus pentachloride. The dihydropyrazino moiety is introduced through a reaction with appropriate pyrazine derivatives under controlled conditions. The final step involves the coupling of the chlorinated dihydropyrazino-benzimidazole intermediate with 2-methoxyphenyl-2-furamide using coupling agents like EDCI or DCC in the presence of a base .
Chemical Reactions Analysis
N-[4-(6-CHLORO-3,4-DIHYDROPYRAZINO[1,2-A]BENZIMIDAZOL-2(1H)-YL)-2-METHOXYPHENYL]-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
N-[4-(6-CHLORO-3,4-DIHYDROPYRAZINO[1,2-A]BENZIMIDAZOL-2(1H)-YL)-2-METHOXYPHENYL]-2-FURAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(6-CHLORO-3,4-DIHYDROPYRAZINO[1,2-A]BENZIMIDAZOL-2(1H)-YL)-2-METHOXYPHENYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interfere with DNA replication processes, resulting in antiproliferative effects .
Comparison with Similar Compounds
N-[4-(6-CHLORO-3,4-DIHYDROPYRAZINO[1,2-A]BENZIMIDAZOL-2(1H)-YL)-2-METHOXYPHENYL]-2-FURAMIDE can be compared with other similar compounds, such as:
3,4-Dihydropyrazino[1,2-a]benzimidazol-1(2H)-one: This compound shares a similar core structure but lacks the methoxyphenyl and furamide groups.
Pyrimido[1,2-a]benzimidazoles: These compounds have a similar benzimidazole core but differ in the attached functional groups and their biological activities.
N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide: This compound has a different heterocyclic core but shares some chemical properties with the target compound.
The uniqueness of N-[4-(6-CHLORO-3,4-DIHYDROPYRAZINO[1,2-A]BENZIMIDAZOL-2(1H)-YL)-2-METHOXYPHENYL]-2-FURAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H19ClN4O3 |
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Molecular Weight |
422.9 g/mol |
IUPAC Name |
N-[4-(6-chloro-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-2-yl)-2-methoxyphenyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H19ClN4O3/c1-29-19-12-14(7-8-16(19)25-22(28)18-6-3-11-30-18)26-9-10-27-20(13-26)24-17-5-2-4-15(23)21(17)27/h2-8,11-12H,9-10,13H2,1H3,(H,25,28) |
InChI Key |
JQCQUWCKAFZAIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCN3C(=NC4=C3C(=CC=C4)Cl)C2)NC(=O)C5=CC=CO5 |
Origin of Product |
United States |
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